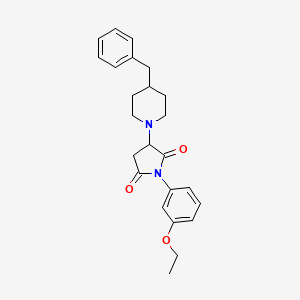
3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-benzyl-1-piperidinyl)-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties, but in recent years, it has gained attention for its potential therapeutic applications.
作用機序
BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP can also inhibit the reuptake of these neurotransmitters, leading to their accumulation in the synaptic cleft. BZP can also activate the adrenergic receptors, leading to an increase in heart rate and blood pressure.
Biochemical and physiological effects:
BZP has been shown to have various biochemical and physiological effects. BZP can increase the release of cortisol, a stress hormone, and can also increase the levels of prolactin, a hormone involved in lactation. BZP can also increase the levels of glucose and insulin in the blood, leading to hyperglycemia and insulin resistance.
実験室実験の利点と制限
BZP has several advantages and limitations for lab experiments. BZP is readily available and can be synthesized easily. BZP can also be used as a reference compound for the development of new drugs. However, BZP has several limitations, such as its potential toxicity and adverse effects. BZP can also interact with other drugs and can lead to drug-drug interactions.
将来の方向性
There are several future directions for the study of BZP. BZP can be further studied for its potential therapeutic applications in various fields such as neuroscience and pharmacology. BZP can also be studied for its potential as a drug delivery agent and as a prodrug. Further studies can also be conducted to understand the mechanism of action of BZP and its biochemical and physiological effects. The potential toxicity and adverse effects of BZP can also be further studied to understand its safety profile.
Conclusion:
In conclusion, BZP is a synthetic compound that has gained attention for its potential therapeutic applications. BZP can be synthesized easily and has been studied for its potential as an analgesic agent, drug delivery agent, and prodrug. BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain and can lead to various biochemical and physiological effects. BZP has several advantages and limitations for lab experiments, and future studies can be conducted to understand its potential therapeutic applications and safety profile.
合成法
BZP can be synthesized by the reaction of piperazine with benzyl chloride and ethyl 3-oxo-4-phenylbutanoate. The resulting compound is then subjected to cyclization with acetic anhydride to produce BZP. This synthesis method has been well established in the literature and has been used in various studies.
科学的研究の応用
BZP has been studied for its potential therapeutic applications in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, BZP has been shown to modulate the activity of dopamine and serotonin receptors, which are implicated in various neurological disorders such as Parkinson's disease and depression. BZP has also been studied for its potential as an analgesic agent, as it can activate the opioid receptors.
In pharmacology, BZP has been studied for its potential as a drug delivery agent. BZP can form complexes with various drugs and can enhance their solubility and bioavailability. BZP has also been studied for its potential as a prodrug, where it can be metabolized to the active drug in vivo.
In toxicology, BZP has been studied for its potential toxicity and adverse effects. BZP has been shown to cause neurotoxicity and hepatotoxicity in animal studies. BZP has also been shown to have addictive properties and can lead to dependence and withdrawal symptoms.
特性
IUPAC Name |
3-(4-benzylpiperidin-1-yl)-1-(3-ethoxyphenyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-2-29-21-10-6-9-20(16-21)26-23(27)17-22(24(26)28)25-13-11-19(12-14-25)15-18-7-4-3-5-8-18/h3-10,16,19,22H,2,11-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKCSZVQKHYRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N2C(=O)CC(C2=O)N3CCC(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)

![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![2-(ethylthio)ethyl 4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5226417.png)

![N-[3-(5-ethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5226433.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![6-amino-3-methyl-1-phenyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5226441.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)

![2-phenyl-1-azaspiro[5.5]undecan-4-ol](/img/structure/B5226469.png)

![N-cyclohexyl-2-[(4,6-dioxo-5-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5226500.png)